Fenvalerate
Overview
Description
Fenvalerate is a synthetic pyrethroid insecticide known for its effectiveness against a wide range of pests. This compound is commonly used in agriculture to protect crops such as cotton, fruits, and vegetables from insect damage .
Mechanism of Action
Target of Action
Fenvalerate primarily targets various pests including leaf and fruit-eating insects, such as aphids, bollworms, fruit, and shoot borers . It is also used against ectoparasites in cattle .
Mode of Action
This compound operates by interacting with the nervous system of the insects. It is believed to affect the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and activation, followed by block of the nerve action potential . This interaction results in immediate knockdown and paralysis of the insects .
Biochemical Pathways
For instance, a study found that rat liver microsomes metabolise this compound into nine metabolites . A possible degradation pathway of this compound has been proposed based on these identified metabolites .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is poorly absorbed through the skin and remains mostly on the hair-coat of the treated animals . In vitro studies have shown that rat liver microsomes metabolise this compound into nine metabolites . The compound is also known to be moderately persistent in both soil and water systems .
Result of Action
The primary result of this compound’s action is the immediate knockdown and paralysis of the insects . In addition, exposure to this compound induces choreoathetosis, convulsions, gnawing, salivation, and burrowing in small animals . It also results in decreased action potential amplitude, noticeable membrane depolarisation, and eventually complete blocking of neuronal activity .
Action Environment
The action of this compound is influenced by environmental factors. With long-term widespread application, this compound is easily adsorbed by soil particles and transported by surface runoff, leaching, groundwater, and wind . It has resulted in its widespread presence as a pollutant in surface streams and soils, causing serious environmental pollution . Despite this, this compound is quite resistant to UV-light, which allows a residual effect between 5 and 10 days for most formulations .
Biochemical Analysis
Biochemical Properties
Fenvalerate plays a significant role in biochemical reactions, particularly in disrupting the sodium ion (Na+) permeability in activated nerve membranes. This disruption affects both the peripheral and central nervous systems of insects . This compound interacts with various enzymes and proteins, including sodium channels in nerve cells, leading to prolonged depolarization and activation, followed by a block of the nerve action potential . This interaction is crucial for its insecticidal activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In insects, this compound causes neurotoxic effects by disrupting sodium ion channels, leading to paralysis and death . In mammals, it can cause central nervous system toxicity following acute or short-term exposure .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to sodium channels in nerve cells, causing prolonged depolarization and activation. This binding interaction leads to the inhibition of normal nerve function, resulting in paralysis and death of the target pests . This compound also affects gene expression by inducing the expression of detoxification enzymes in some organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound degrades over time, with approximately 88% degradation within 72 hours under optimal conditions . Long-term exposure to this compound can lead to chronic toxicity and neurotoxic effects in laboratory animals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher dosages, this compound can cause significant toxicity, including central nervous system toxicity and death . In rats, a dose-dependent decrease in body weight gain and various changes in biochemical and hematological parameters were observed . The median lethal dose (LD50) of this compound in male Wistar rats was found to be 434.51 mg/kg body weight .
Metabolic Pathways
This compound is involved in several metabolic pathways, including biotransformation by liver enzymes. In rats, this compound is metabolized into several metabolites, including 2-(4-chlorophenyl)-3-isovaleryl acid and its dihydroxy derivatives . These metabolites are further processed and excreted, primarily through urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed, distributed, and excreted in animals, with the highest residue concentrations found in fat, muscle, liver, and kidney . This compound is moderately persistent in soil and water systems and is not expected to leach to groundwater .
Subcellular Localization
The subcellular localization of this compound involves its interaction with intracellular enzymes. In bacteria such as Citrobacter freundii, this compound-degrading enzymes are localized intracellularly . This localization is crucial for the degradation and detoxification of this compound within the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenvalerate is synthesized through a multi-step process involving the esterification of 3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methylbutyric acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process involves purification steps such as distillation and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Fenvalerate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Hydrolysis: 3-phenoxybenzyl alcohol and 2-(4-chlorophenyl)-3-methylbutyric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fenvalerate has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various chemical reactions.
Biology: Investigated for its effects on insect physiology and its potential as a tool for pest control.
Medicine: Studied for its potential toxicological effects on mammals and its mechanism of action at the molecular level.
Industry: Widely used in agricultural practices to protect crops from insect damage, thereby increasing yield and quality
Comparison with Similar Compounds
Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
Comparison
Fenvalerate is unique among pyrethroids due to its specific isomeric composition, which enhances its insecticidal activity. Compared to permethrin and cypermethrin, this compound has a broader spectrum of activity and is more effective at lower concentrations. Deltamethrin, while also highly effective, differs in its chemical structure and specific mode of action .
This compound’s unique combination of efficacy, stability, and relatively low mammalian toxicity makes it a valuable tool in pest management .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJDWWKZLNGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3 | |
Record name | FENVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18153 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | FENVALERATE (Technical product) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017940 | |
Record name | Fenvalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fenvalerate appears as a clear viscious yellow liquid with a mild odor. Used as broad spectrum insecticide., Yellow liquid; [HSDB] Yellow or brown viscous liquid; [ICSC] Formulated as emulsifiable concentrates, ultra-low volume concentrates, dust powders, and wettable powders; [INCHEM HSG], Solid, YELLOW OR BROWN VISCOUS LIQUID. | |
Record name | FENVALERATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18153 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenvalerate | |
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URL | https://haz-map.com/Agents/1342 | |
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Record name | Fenvalerate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | FENVALERATE (Technical product) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |
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Boiling Point |
Decomposes | |
Record name | FENVALERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility at 20 °C (g/L): acetone >450; chloroform >450; methanol >450; hexane 77, Moderately soluble in a range of organic solvents., In water, 2.4X10-2 mg/L at 22 °C (seawater), Solubility in water: none | |
Record name | FENVALERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FENVALERATE (Technical product) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0273 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.17 at 23 °C/4 °C, Relative density (water = 1): 1.2 | |
Record name | FENVALERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FENVALERATE (Technical product) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | FENVALERATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FENVALERATE (Technical product) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Mechanism of Action |
In intact locusts and neuromuscular preparations of locusts, fenvalerate caused (a) prolonged firing in the crural nerve without associated muscle contractions; (b) sustained muscle contractions; and (c) a block of neurally evoked muscle contractions at low concentrations (1x10-8 to 1x10-5 mol/l). However, fenvalerate did not cause repetitive firing and after-discharges with associated muscle contractions. The fenvalerate steroisomers with an (S) configuration in the alcohol moiety are more active pharmacologically and toxicologically than those with the (R) configuration or the racemate (R,S). It is also apparent that steroisomers with the (S) configuration in the acid moiety are more active than those with the (R) configuration or the racemate (R,S)., Phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes induced by the Type-I pyrethroids allethrin, resmethrin, and permethrin, and the Type-II pyrethroid deltamethrin and fenvalerate were investigated with various receptor agonists as well as sodium channel blockers and agents. Phosphoinositide breakdown was determined from inositol-phosphate formation by tritiated inositol labeled synaptoneurosomes. All five pyrethroids dose dependently induced phosphoinositide breakdown. Type II pyrethroids exhibited higher potency and deltamethrin was more efficacious than the Type I pyrethroids. Five uM tetrodotoxin, a blocker of voltage dependent sodium channels, partially inhibited deltamethrin (85 percent) and fenvalerate (60 percent) responses but not allethrin or resmethrin. Fenvalerate induced stimulation of phosphoinositide was additive with stimulation elicited by the receptor agonists carbamylcholine (1 mM) and norepinephrine (1000 uM) but less than additive with the sodium channel agents batrachotoxin, pumiliotoxin-B, and scorpion venom. Allethrin (100 uM) was less than additive with receptor agonists or sodium channel agents and actually significantly inhibited response to scorpion venom. Effects for 100 uM allethrin with either fenvalerate or deltamerthrin were not different from allethrin alone. Ten uM allethrin slightly decreased response to 10 to 100 uM deltamethrin. The local anesthetic dibucaine, a sodium channel activation inhibitor, completely blocked deltamethrin induced phosphoinositide breakdown but was much less effective in inhibiting allethrin response. It appears likely that Type I pyrethroids induce phosphoinositide breakdown through a mechanism other than sodium channel activation while Type II pyrethroids act in a manner analogous to other sodium channel agents., Eight different synthetic pyrethroids were examined to determine their effects on the excitability of hippocampal granule cells in urethane anesthetized rats. A paired stimulus approach was used. All eight prolonged the depression of granule cells excitability that follows stimulation of their major synaptic input, the perforant path. The magnitude of this effect depended upon the class to which the pyrethroid belonged. Type I pyrethroids (those primarily producing tremor) prolonged the depression of granule cell excitability for shorter periods than did type II pyrethroids (those primarily producing salivation and choreoathetosis) or pyrethroids producing a mixed type of intoxication. No overlap was found between groups. To determine whether the difference observed between type I and type II pyrethroids was the result of an infelicitous selection of doses, cismethrin (type I) was tested over a dose range of 1.5-24 times the conscious rat iv LD50. Even at the highest dose, the prolongation remained well below that produced by type II pyrethroids. The effect of deltamethrin was shown to be consistent with the production or potentiation of a surmountable inhibitory response. This action of deltamethrin was antagonizable by mephenesin and lidocaine, but not by picrotoxin or halothane. The type of effect, its time course, and the anatagonism data suggest that type II pyrethroids enhance inhibition in the dentate gyrus. This action does not appear to be mediated by GABA receptors., The transmitter activated ion channels are known to be important target sites of a variety of therapeutic and toxic agents. The GABA activated chloride channel has been shown to be modulated by general anesthetics, alcohols, and the pyrethroid, cyclodiene and lindane insecticides. The general anesthetics halothane, enflurane and isoflurane greatly augmented the GABA activated current before desensitization took place, and suppressed it after desensitization at clinically relevant concn equivalent to 1-2 minimum alveolar concn. The stimulating effect appears to be a mechanism of general anesthesia. It seems that general anesthetics have a specific affinity for the GABA receptor-channel complex. Ethanol also augmented the GABA activated peak chloride current with little or no effect on the desensitized sustained current. Longer chain alcohols n-butanol, n-hexanol, n-octanol, and n-decanol also exerted the same type of effect, with the potency and efficacy increasing with lengthening of the carbon chain. The GABA receptor-channel complex has also been shown to be an important target site of certain insecticides. The type II pyrethroids deltamethrin and fenvalerate augmented the GABA activated peak chloride current when applied concurrently with GABA, but the effect was diminished as the pyrethroids were applied for long periods of time prior to GABA application. The latter effect might explain the controversy in the literature regarding the pyrethroid action on the GABA system. The type I pyrethroid allethrin suppressed the GABA activated peak chloride current when co-applied with GABA. Both types of pyrethroids suppressed the N-methyl-d-aspartate induced current. Lindane and the cyclodienes dieldrin, endrin, heptachlor epoxide, and isobenzan suppressed the GABA activated chloride current. These effects can account for the convulsant action of lindane and the cyclodienes., For more Mechanism of Action (Complete) data for FENVALERATE (22 total), please visit the HSDB record page. | |
Record name | FENVALERATE | |
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Impurities |
Xylene ... may be present in the concentrates ... . | |
Record name | FENVALERATE | |
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Color/Form |
Clear yellow viscous liquid | |
CAS No. |
51630-58-1 | |
Record name | FENVALERATE | |
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URL | https://cameochemicals.noaa.gov/chemical/18153 | |
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Record name | Fenvalerate | |
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Record name | Fenvalerate [INN:BAN] | |
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Record name | Fenvalerate | |
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Record name | Cyano (3-phenoxybenzyl)-2-(4-chlorophenyl)-3-methylbutyrate | |
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Record name | FENVALERATE | |
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Record name | FENVALERATE | |
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Record name | Fenvalerate | |
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Melting Point |
39.5 - 53.7 °C | |
Record name | Fenvalerate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.